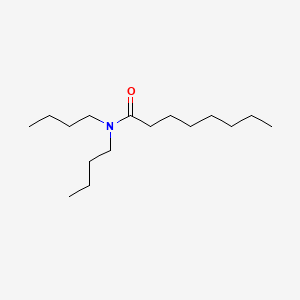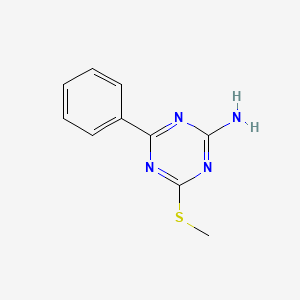![molecular formula C12H13BrO2 B12111048 2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)
2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)- is an organic compound with the molecular formula C12H13BrO2. This compound is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromomethyl group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)- typically involves the esterification of 3-[2-(bromomethyl)phenyl]acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and amines.
Oxidation Reactions: Formation of carboxylic acids and aldehydes.
Reduction Reactions: Formation of alcohols.
Applications De Recherche Scientifique
2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Lacks the bromomethyl substitution, making it less reactive in certain types of chemical reactions.
2-Propenoic acid, 3-[2-(chloromethyl)phenyl]-, ethyl ester: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
2-Propenoic acid, 3-[2-(fluoromethyl)phenyl]-, ethyl ester: Contains a fluoromethyl group, which can significantly alter its chemical properties and biological activity.
Uniqueness
The presence of the bromomethyl group in 2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)- imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H13BrO2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
ethyl (E)-3-[2-(bromomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2,9H2,1H3/b8-7+ |
Clé InChI |
QHLPDXFUAWWTON-BQYQJAHWSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=CC=C1CBr |
SMILES canonique |
CCOC(=O)C=CC1=CC=CC=C1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
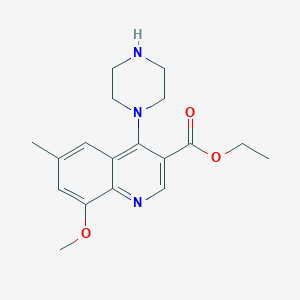
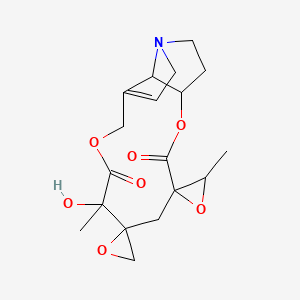



![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
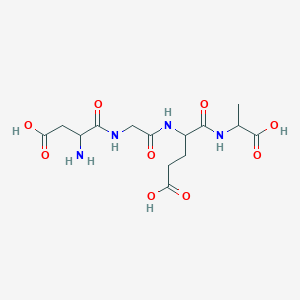
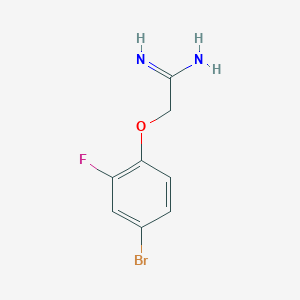
![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)
![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
